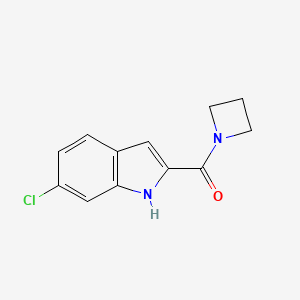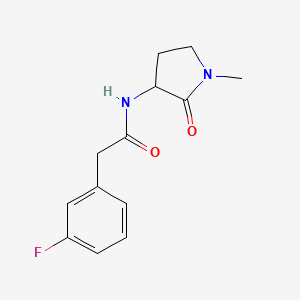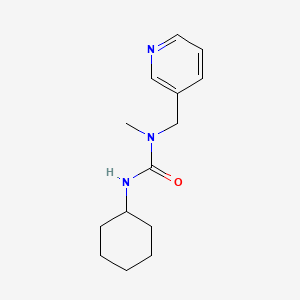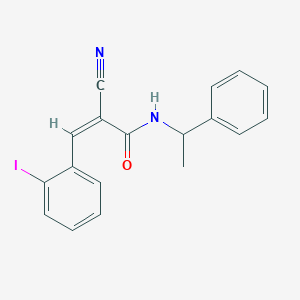
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as OPM-252, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.
Wirkmechanismus
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as glucose metabolism, cell proliferation, and apoptosis. In addition, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have various biochemical and physiological effects in the body. For example, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to regulate glucose homeostasis by modulating the activity of certain enzymes and receptors involved in glucose metabolism. In addition, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit tumor growth and metastasis by inhibiting the activity of certain enzymes and receptors involved in these processes. Furthermore, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This allows researchers to study the specific effects of these enzymes and receptors on various cellular processes. However, one of the limitations of using 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in lab experiments is its potential toxicity. Studies have shown that 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea. One direction is to study the potential therapeutic applications of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to study the potential toxicity of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in different cell types and animal models. Furthermore, future studies could focus on the development of new analogs of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea with improved pharmacological properties. Overall, the study of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of 1-(oxolan-2-ylmethyl)amine with 3-(2-phenylphenyl)isocyanate. This reaction results in the formation of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea, which is a white crystalline solid. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. In diabetes, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its ability to regulate glucose homeostasis by modulating the activity of certain enzymes and receptors involved in glucose metabolism. In inflammation, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBIWWLFOJAWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)


![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)

![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)